- Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites, Journal of Chemical and Pharmaceutical Research, 2013, 5(10), 396-401
Cas no 927-55-9 (4-Amino-1-pentanol)
4-Amino-1-pentanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentanol, 4-amino-
- 4-Amino-1-pentanol
- 4-AMINO-1-PENTANOL,PALE YELLOW LOW MELTING SOLID
- 4-aminopentan-1-ol
- 1-Pentanol,4-amino
- 4-Amino-pentan-1-ol
- 4-Amino-pentanol
- 4-Hydroxy-1-methyl-butylamin
- 4-hydroxy-1-methyl-butylamine
- 4-Amino-1-pentanol (ACI)
- NSC 1095
- (4S)-4-aminopentan-1-ol
- DTXSID401316181
- 1-Pentanol,4-amino-
- NS00042621
- 927-55-9
- NSC1095
- SB84011
- 1630497-31-2
- (4R)-4-aminopentan-1-ol
- SCHEMBL362003
- AKOS006339189
- MFCD16251198
- Z1203578676
- AT20758
- DB-295100
- EINECS 213-151-4
- NSC-1095
- EN300-104358
-
- Inchi: 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
- InChI Key: JAXJUENAJXWFBX-UHFFFAOYSA-N
- SMILES: OCCCC(C)N
Computed Properties
- Exact Mass: 103.10000
- Monoisotopic Mass: 103.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 39.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: -0.3
Experimental Properties
- Density: 0.915
- Melting Point: 32°C
- Boiling Point: 117-119°C/25 mm
- Flash Point: 59.4°C
- Refractive Index: 1.449
- PSA: 46.25000
- LogP: 0.80640
4-Amino-1-pentanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-1-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618965-50mg |
4-Amino-1-pentanol |
927-55-9 | 50mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A618965-100mg |
4-Amino-1-pentanol |
927-55-9 | 100mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A618965-250mg |
4-Amino-1-pentanol |
927-55-9 | 250mg |
$ 461.00 | 2023-04-19 | ||
| TRC | A618965-500mg |
4-Amino-1-pentanol |
927-55-9 | 500mg |
$ 867.00 | 2023-04-19 | ||
| TRC | A618965-1g |
4-Amino-1-pentanol |
927-55-9 | 1g |
$ 1442.00 | 2023-04-19 | ||
| Enamine | EN300-104358-0.05g |
4-aminopentan-1-ol |
927-55-9 | 95% | 0.05g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-104358-0.1g |
4-aminopentan-1-ol |
927-55-9 | 95% | 0.1g |
$109.0 | 2023-10-28 | |
| Enamine | EN300-104358-0.25g |
4-aminopentan-1-ol |
927-55-9 | 95% | 0.25g |
$156.0 | 2023-10-28 | |
| Enamine | EN300-104358-0.5g |
4-aminopentan-1-ol |
927-55-9 | 95% | 0.5g |
$299.0 | 2023-10-28 | |
| Enamine | EN300-104358-1.0g |
4-aminopentan-1-ol |
927-55-9 | 95% | 1g |
$371.0 | 2023-05-03 |
4-Amino-1-pentanol Production Method
Production Method 1
Production Method 2
- Functionalization of the δ-carbon atom by the ferrous ion induced decomposition of alkyl hydroperoxides in the presence of cupric salts, Tetrahedron Letters, 1982, 23(37), 3791-4
Production Method 3
- Preparation of heteroaryl compounds as autophagy and histone deactylases inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Piperidine alkaloids. IV. New synthesis of (±)-solenopsine A by heterocyclization-aminomercuration, Tetrahedron Letters, 1977, (10), 825-8
Production Method 5
- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
Production Method 6
- Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts, New Journal of Chemistry, 2021, 45(9), 4236-4245
Production Method 7
- Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5526-5537
Production Method 8
- Preparation of quinazoline derivatives as cytokines TNF-α, IL-6 and IL-1β inhibitors for prevention and/or treatment of TNF-α, IL-6 and IL-1β-related diseases, China, , ,
Production Method 9
Production Method 10
- Heterocyclic compounds and their use as pesticides, South Africa, , ,
Production Method 11
Production Method 12
- Synthesis of N1-(6-methoxy-8-quinolinyl)-1,4-pentanediamine dihydrochloride (quinocide), Khimiko-Farmatsevticheskii Zhurnal, 1973, 7(10), 3-6
Production Method 13
- Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228
4-Amino-1-pentanol Raw materials
- 3-Acetopropanol (mixture of monomer and dimer)
- L-Glutamic acid
- 2-Pentanone, 5-hydroxy-, oxime, (2Z)-
- Ethyl 4-nitropentanoate
- Glycerol
4-Amino-1-pentanol Preparation Products
- (pyrrolidin-2-yl)methanol (498-63-5)
- pentan-2-amine (63493-28-7)
- 6-Hydroxyhexanoic acid (1191-25-9)
- 5-(Hydroxymethyl)pyrrolidin-2-one (62400-75-3)
- 5-Methylhexanol (627-98-5)
- pentane-1,5-diol (111-29-5)
- 4-Methyl-1-pentanol (626-89-1)
- 6-Amino-1-hexanol (4048-33-3)
- L-Pyroglutamic acid (98-79-3)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- 4-amino-5-hydroxypentanoic acid (40217-11-6)
- 4-Amino-1-pentanol (927-55-9)
- Hexane-2,6-diol (928-40-5)
- 4-Aminobutan-1-ol (13325-10-5)
- 5-Amino-1-pentanol (2508-29-4)
4-Amino-1-pentanol Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
927-55-9 (4-Amino-1-pentanol) Related Products
- 62870-51-3(1-Dodecanol, 7-amino-11-methyl-)
- 62870-50-2(1-Octanol, 7-amino-)
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- 64197-80-4((S)-3-Aminohexan-1-ol)
- 1158985-17-1((S)-3-Aminoheptan-1-ol)
- 80696-30-6(D-Norvalinol)
- 16369-14-5(DL-2-Amino-1-pentanol)
- 16397-19-6(2-aminohexan-1-ol)
- 1216414-18-4(4-Amino-1-pentanol-d4 Hydrochloride Salt)
- 80696-28-2((2R)-2-Aminohexan-1-ol)